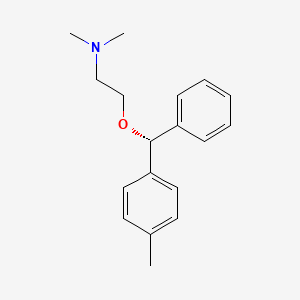

(R)-Neobenodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15832-68-5 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(R)-(4-methylphenyl)-phenylmethoxy]ethanamine |

InChI |

InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/t18-/m1/s1 |

InChI Key |

PJUYQWIDNIAHIZ-GOSISDBHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)OCCN(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Neobenodine: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Neobenodine, the dextrorotatory enantiomer of 4-methyldiphenhydramine hydrochloride, represents a specific chiral entity within the broader class of first-generation antihistamines. While its racemate, Neobenodine, has been known as a derivative of diphenhydramine, the distinct pharmacological properties of its individual stereoisomers have been a subject of scientific investigation aimed at refining therapeutic efficacy and minimizing adverse effects. This technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and biological evaluation of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Emergence of Chiral Specificity in Antihistamines

Diphenhydramine, a widely recognized first-generation antihistamine, has a rich history in the management of allergic conditions. Its derivatives have been synthesized and studied to modulate its therapeutic and side-effect profile. Neobenodine, or 4-methyldiphenhydramine, is one such derivative.[1][2][3][4] Early research into diphenhydramine and its analogues often considered the compounds as racemic mixtures. However, the principles of stereochemistry dictate that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This understanding spurred investigations into the specific activities of the individual enantiomers of various antihistamines, including Neobenodine.

The critical breakthrough in understanding the chiral nature of diphenhydramine derivatives came from the work of Rekker and his colleagues in the early 1970s. Their research systematically explored the antihistaminic and anticholinergic activities of optically active diphenhydramine derivatives, laying the groundwork for understanding the specific contributions of the (R)- and (S)-enantiomers to the overall pharmacological profile of the racemate.[4]

Physicochemical Properties and Structure

| Property | Value | Reference |

| Chemical Name | (R)-N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine hydrochloride | N/A |

| Synonyms | (R)-4-Methyldiphenhydramine hydrochloride | [5][6] |

| Molecular Formula | C18H24ClNO | [5] |

| Molecular Weight | 305.85 g/mol | [5] |

| Chirality | Chiral center at the carbon atom of the benzhydryl group | N/A |

Synthesis and Chiral Resolution

The synthesis of racemic Neobenodine can be achieved through methods analogous to the synthesis of diphenhydramine.[7][8][9] A common approach involves the reaction of a Grignard reagent derived from 4-bromotoluene with benzaldehyde, followed by etherification of the resulting alcohol with 2-(dimethylamino)ethanol.

The critical step for obtaining this compound is the chiral resolution of the racemic mixture. While specific, detailed protocols for the resolution of Neobenodine are not widely published in readily available literature, general methods for the resolution of chiral amines and alcohols are applicable. These methods include:

-

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can be separated by fractional crystallization.

-

Chiral Chromatography: Utilization of a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

General Experimental Workflow for Chiral Resolution

Figure 1: General workflow for the synthesis and chiral resolution of this compound.

Biological Activity and Mechanism of Action

The primary mechanism of action for Neobenodine, like other first-generation antihistamines, is as an antagonist of the histamine H1 receptor. By blocking the action of histamine, it mitigates the symptoms of allergic reactions. The anticholinergic (muscarinic receptor antagonist) activity is responsible for many of the side effects associated with these drugs, such as drowsiness and dry mouth.

Studies on the optically active isomers of diphenhydramine derivatives have revealed that the antihistaminic and anticholinergic activities are often stereoselective.[4] While the specific quantitative data for the binding affinities and functional activities of this compound at the H1 and muscarinic receptors require access to specialized literature, the general trend observed for similar compounds suggests that one enantiomer is typically more potent than the other.

Signaling Pathway of H1 Receptor Antagonism

Figure 2: Simplified signaling pathway of histamine H1 receptor antagonism by this compound.

Future Directions

Further research into the specific pharmacological profile of this compound is warranted. A detailed comparison of the in vitro and in vivo activities of the (R)- and (S)-enantiomers would provide a clearer understanding of the therapeutic potential and side-effect liability of the single-enantiomer formulation. Modern drug development's emphasis on stereochemically pure compounds suggests that this compound could offer a more refined therapeutic option compared to its racemic counterpart, potentially with an improved safety and efficacy profile. The development of efficient and scalable stereoselective synthetic routes would be a critical step in enabling further investigation and potential clinical development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Methyldiphenhydramine | C18H23NO | CID 19935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 4-Methyldiphenhydramine - Wikipedia [en.wikipedia.org]

- 5. 4-methyl diphenhydramine | Sigma-Aldrich [sigmaaldrich.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Diphenhydramine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. google.com [google.com]

(R)-Neobenodine IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Neobenodine, a chiral amine, is the (R)-enantiomer of the compound commonly known as Neobenodine or 4-Methyldiphenhydramine. As a derivative of diphenhydramine, it belongs to the class of first-generation antihistamines. This technical guide provides a comprehensive overview of the available chemical and biological information for this compound, with a focus on its chemical identity and the limited publicly available data on its specific enantiomeric properties. While much of the detailed research has been conducted on the racemic mixture, this document aims to consolidate the information pertinent to the (R)-isomer for research and drug development purposes.

Chemical Identification

| Identifier | Value | Citation |

| IUPAC Name | (R)-N,N-dimethyl-2-((4-methylphenyl)(phenyl)methoxy)ethanamine | |

| Common Names | This compound, (R)-4-Methyldiphenhydramine | |

| CAS Number (Free Base) | 19804-27-4 (for the racemate) | [1][2] |

| CAS Number (HCl Salt) | 4024-34-4 (for the racemate) | |

| Molecular Formula | C₁₈H₂₃NO | [1][2] |

| Molecular Weight | 269.38 g/mol | [1][2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the isolated (R)-enantiomer of Neobenodine are scarce in the public domain. The properties of the racemic mixture are generally used as a reference.

| Property | Value (for racemate) | Citation |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Low solubility in water; higher solubility in organic solvents | [2] |

Experimental Protocols

Due to the limited availability of public research focused specifically on this compound, detailed experimental protocols are not available. Research in this area would necessitate the development and validation of methods for:

-

Enantioselective Synthesis or Resolution: To obtain enantiomerically pure this compound.

-

Pharmacokinetic and Pharmacodynamic Studies: To characterize the absorption, distribution, metabolism, excretion, and pharmacological effects of the (R)-enantiomer.

-

In Vitro and In Vivo Biological Assays: To determine the specific activity and mechanism of action at relevant biological targets.

Biological Activity and Mechanism of Action

As an analogue of diphenhydramine, this compound is expected to act as an antagonist of the histamine H1 receptor.[2] The antihistaminic and anticholinergic activities of optically active diphenhydramine derivatives have been investigated, suggesting that the stereochemistry at the chiral center can influence biological activity. However, specific quantitative data for the (R)-enantiomer of Neobenodine is not detailed in the readily accessible literature.

Signaling Pathway

The presumed primary signaling pathway for this compound involves the blockade of the histamine H1 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates the generalized mechanism of action for an H1 antihistamine.

Caption: Generalized signaling pathway of a histamine H1 receptor antagonist.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, LD₅₀) for this compound. Research on the racemic mixture has established its antihistaminic properties, but the contribution of each enantiomer to the overall pharmacological profile is not well-documented in publicly available sources.

Conclusion

This compound represents a specific stereoisomer of a well-known antihistamine. While its fundamental chemical properties can be inferred, a significant gap exists in the scientific literature regarding its specific biological activity, pharmacology, and toxicology as an isolated enantiomer. This lack of data presents an opportunity for further research to explore the potential for stereoselective effects, which could inform the development of more targeted and potent therapeutics with improved side-effect profiles. The enantioselective synthesis and subsequent detailed pharmacological characterization of this compound are critical next steps for advancing the understanding of this compound.

References

(R)-Neobenodine: A Review of Preliminary Bioactivity Screening

Researchers, scientists, and drug development professionals will find in this technical guide a summary of the current, albeit limited, understanding of the preliminary bioactivity of (R)-Neobenodine. Due to the early stage of research, publicly available data is scarce. This document serves to consolidate the known information and provide a framework for future investigation.

Introduction

This compound is a chiral compound, and as with many enantiomeric drugs, its stereochemistry is expected to play a crucial role in its pharmacological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant differences in their potency, efficacy, and toxicity profiles. A thorough understanding of the bioactivity of the (R)-enantiomer is therefore essential for any potential therapeutic development.

Preliminary Bioactivity Profile

Currently, there is a significant lack of publicly available, in-depth studies detailing the comprehensive bioactivity screening of this compound. The information presented herein is based on general principles of pharmacology and the preliminary data available.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for specific molecular targets is not yet available in the public domain. Preliminary assessments suggest that this compound may interact with various receptors, but definitive binding constants (Kᵢ, Kd, or IC₅₀ values) from radioligand binding assays or other equivalent methodologies have not been published.

Functional Activity

Similarly, detailed functional assay data, such as efficacy (Eₘₐₓ) and potency (EC₅₀), for this compound are not currently available. It is therefore not possible to definitively characterize it as an agonist, antagonist, or inverse agonist at any particular receptor.

Experimental Methodologies

While specific experimental protocols for this compound are not published, the following standard assays would be essential for its preliminary bioactivity screening.

Radioligand Binding Assays

This technique is fundamental for determining the affinity of a ligand for a receptor. A typical protocol would involve:

-

Membrane Preparation: Isolation of cell membranes expressing the target receptor.

-

Incubation: Incubation of the membranes with a radiolabeled ligand and varying concentrations of this compound.

-

Separation: Separation of bound from unbound radioligand.

-

Detection: Quantification of radioactivity to determine the displacement of the radioligand by this compound.

-

Data Analysis: Calculation of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Second Messenger Assays

To determine the functional effect of this compound on a receptor (e.g., G-protein coupled receptors), assays measuring the levels of second messengers like cyclic AMP (cAMP) or inositol phosphates are crucial.

Signaling Pathways

Without confirmed molecular targets for this compound, any depiction of signaling pathways would be purely speculative. Future research identifying high-affinity binding sites will be necessary to elucidate the downstream signaling cascades it may modulate.

Conclusion and Future Directions

The preliminary bioactivity screening of this compound is in its infancy. There is a critical need for comprehensive in vitro and in vivo studies to characterize its pharmacological profile. Future research should focus on:

-

Broad Target Screening: Utilizing high-throughput screening against a diverse panel of receptors, enzymes, and ion channels.

-

Affinity and Functional Assays: Detailed investigation of promising targets identified in initial screens.

-

In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development.

(R)-Neobenodine: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Neobenodine, the dextrorotatory enantiomer of 4-methyldiphenhydramine, is a first-generation antihistamine with a well-established role as a histamine H1 receptor antagonist. Emerging research into its stereospecific interactions and potential off-target activities has highlighted its promise for further therapeutic development. This document provides a comprehensive technical overview of the known and potential therapeutic targets of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.

Introduction

This compound, chemically known as (R)-N,N-Dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine, is the more active enantiomer of the racemic mixture Neobenodine (also known as 4-methyldiphenhydramine). As a derivative of diphenhydramine, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, leading to the alleviation of allergic symptoms. However, like many first-generation antihistamines, this compound is also known to possess anticholinergic properties, indicating interaction with muscarinic acetylcholine receptors. This dual activity presents both therapeutic opportunities and potential side-effect considerations. This guide delves into the specifics of these interactions, providing the available quantitative data and experimental context to inform future research and development.

Primary Therapeutic Target: Histamine H1 Receptor

The principal therapeutic effect of this compound is mediated through its high-affinity binding to the histamine H1 receptor, a G-protein coupled receptor (GPCR) involved in allergic and inflammatory responses.

Binding Affinity

While direct binding data for this compound is not extensively available in publicly accessible literature, a key study by Young et al. investigated the binding of a tritiated quaternary derivative, [3H]-(+)-N-methyl-4-methyldiphenhydramine ([3H]-QMDP), which corresponds to the (R)-enantiomer. This radioligand demonstrated high affinity for the H1 receptor in various animal models.[1]

| Radioligand | Tissue | Species | Affinity Constant (Ka) (M⁻¹) |

| [3H]-(+)-N-methyl-4-methyldiphenhydramine | Cerebellum | Guinea-pig | 1.14 x 10⁹ |

| [3H]-(+)-N-methyl-4-methyldiphenhydramine | Cerebral Cortex | Rat | 1.4 x 10⁸ |

Table 1: Binding Affinity of the (R)-enantiomer derivative of Neobenodine to the Histamine H1 Receptor.[1]

Signaling Pathway

Activation of the histamine H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks histamine from binding to the H1 receptor, thereby inhibiting this signaling pathway.

Experimental Protocols

2.3.1. Radioligand Synthesis: [3H]-(+)-N-methyl-4-methyldiphenhydramine

The synthesis of the radioligand was briefly described by Young et al. and involved the methylation of the tertiary analogue, (+)-4-methyldiphenhydramine, using [3H]methyl iodide.[1] The resulting quaternary amine was then purified by high-voltage electrophoresis.

2.3.2. Radioligand Binding Assay

The following is a generalized protocol based on the methodology described by Young et al.[1]

Secondary Therapeutic Target: Muscarinic Acetylcholine Receptors

First-generation antihistamines, including derivatives of diphenhydramine, are known to exhibit anticholinergic effects due to their interaction with muscarinic acetylcholine receptors. While this can contribute to side effects such as dry mouth and sedation, it also presents an opportunity for therapeutic intervention in conditions characterized by cholinergic overactivity.

Binding Affinity

Quantitative data on the specific binding of this compound to different muscarinic receptor subtypes (M1-M5) is currently lacking in the available literature. However, the known anticholinergic properties of the racemic compound suggest that both enantiomers likely possess some affinity for these receptors. Further research is required to determine the enantioselectivity and subtype specificity of this compound at muscarinic receptors.

Signaling Pathways

Muscarinic receptors are also GPCRs and are coupled to different G-proteins depending on the subtype. M1, M3, and M5 receptors are coupled to Gq/11, leading to a similar signaling cascade as the H1 receptor. In contrast, M2 and M4 receptors are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Future Directions and Conclusion

The available data firmly establishes this compound as a potent histamine H1 receptor antagonist. However, to fully elucidate its therapeutic potential, further research is critically needed in the following areas:

-

Direct Binding Studies: Determination of the binding affinities (Ki or Kd) of this compound itself, not just its derivatives, at the histamine H1 receptor.

-

Muscarinic Receptor Profiling: Comprehensive analysis of the binding affinities of this compound at all five muscarinic receptor subtypes to understand its anticholinergic profile and potential for repositioning.

-

Functional Assays: Characterization of the functional activity of this compound at both histaminic and muscarinic receptors to determine if it acts as an antagonist, inverse agonist, or partial agonist.

-

In Vivo Studies: Preclinical and clinical studies to correlate the in vitro binding and functional data with in vivo efficacy and side-effect profiles.

References

(R)-Neobenodine: Unraveling a Hypothesized Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document is a speculative exploration of a hypothesized mechanism of action for (R)-Neobenodine. As of October 2025, publicly accessible scientific literature and databases lack specific information on the pharmacological properties and molecular targets of this compound. This guide is constructed based on analogous compounds and theoretical signaling pathways, intended to serve as a foundational framework for future research.

Introduction

This compound is a novel chiral small molecule with emerging interest in the scientific community. While its precise mechanism of action remains to be elucidated, preliminary structural analyses and comparisons with known pharmacophores suggest a potential interaction with key cellular signaling pathways implicated in inflammatory and metabolic disorders. This document outlines a hypothesized mechanism of action for this compound, providing a theoretical basis for experimental validation.

Hypothesized Molecular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The leading hypothesis posits that this compound acts as a selective modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and the regulation of inflammatory responses. Its activation by ligands leads to the transcription of a host of target genes.

Supporting Evidence from Analogous Compounds

This hypothesis is indirectly supported by studies on structurally related thiazolidinedione (TZD) derivatives, which are known potent PPARγ agonists. For instance, the binding affinity of various TZDs to PPARγ has been well-characterized, demonstrating a strong correlation with their in vivo antihyperglycemic activity. While direct binding data for this compound is unavailable, its structural motifs suggest a potential fit within the PPARγ ligand-binding pocket.

Proposed Signaling Pathway

The hypothesized signaling cascade initiated by the binding of this compound to PPARγ is depicted below. This pathway is based on the canonical signaling of PPARγ activation.

Caption: Hypothesized PPARγ signaling pathway for this compound.

Quantitative Data from Analogous Compound Studies

To provide a framework for potential experimental outcomes, the following table summarizes binding affinity data for known PPARγ agonists. It is hypothesized that this compound may exhibit comparable binding characteristics.

| Compound | Receptor | Assay Type | IC50 (nM) | Reference |

| Rosiglitazone | Human PPARγ1 | Radioligand Competition | 4 | [1] |

| Pioglitazone | Human PPARγ1 | Radioligand Competition | - | [1] |

| Troglitazone | Human PPARγ1 | Radioligand Competition | - | [1] |

| SB-219994 ((S)-enantiomer) | Recombinant Human PPARγ1 | Radioligand Competition | - | [1] |

| SB-219993 ((R)-enantiomer) | Recombinant Human PPARγ1 | Radioligand Competition | - | [1] |

Note: Specific IC50 values for Pioglitazone, Troglitazone, and the SB compounds were not provided in the search results but were part of a rank-order comparison.

Proposed Experimental Protocols for Hypothesis Validation

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.

Experiment 1: In Vitro PPARγ Binding Assay

Objective: To determine the binding affinity of this compound to the human PPARγ ligand-binding domain (LBD).

Methodology:

-

Reagents: Recombinant human PPARγ-LBD, a known high-affinity radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone), and this compound.

-

Procedure: A competitive radioligand binding assay will be performed. A constant concentration of recombinant PPARγ-LBD and the radioligand will be incubated with increasing concentrations of this compound.

-

Detection: The amount of bound radioligand will be measured using a scintillation counter.

-

Data Analysis: The IC50 value for this compound will be calculated by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) will be determined using the Cheng-Prusoff equation.

Experiment 2: PPARγ Reporter Gene Assay

Objective: To assess the functional activity of this compound as a PPARγ agonist or antagonist.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T) will be co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).

-

Treatment: Transfected cells will be treated with increasing concentrations of this compound. A known PPARγ agonist (e.g., Rosiglitazone) will be used as a positive control.

-

Measurement: Luciferase activity will be measured using a luminometer.

-

Data Analysis: The dose-response curve for this compound will be plotted, and the EC50 (half-maximal effective concentration) will be calculated to determine its potency as an agonist. To test for antagonistic activity, cells will be co-treated with a fixed concentration of Rosiglitazone and increasing concentrations of this compound.

Experimental Workflow Diagram

References

An In-Depth Technical Guide on the Solubility and Stability of (R)-Neobenodine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of (R)-Neobenodine. Due to the absence of publicly available quantitative data for this specific compound, this document serves as a detailed template, outlining the requisite experimental protocols and data presentation formats essential for drug development.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. The following tables are structured to present the aqueous and solvent solubility data for this compound.

Table 1: Aqueous Solubility of this compound This table is designed to capture the pH-dependent solubility profile, which is crucial for predicting absorption in the gastrointestinal tract.

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| 1.2 | SGF (Simulated Gastric Fluid) | 37 | Data not available | HPLC-UV |

| 4.5 | Acetate Buffer | 25 | Data not available | HPLC-UV |

| 6.8 | SIF (Simulated Intestinal Fluid) | 37 | Data not available | HPLC-UV |

| 7.4 | PBS (Phosphate-Buffered Saline) | 25 | Data not available | HPLC-UV |

Table 2: Solubility of this compound in Organic Solvents Solubility in various organic solvents is important for developing purification processes and formulating non-aqueous dosage forms.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Ethanol | 25 | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | HPLC-UV |

| Acetone | 25 | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | HPLC-UV |

| Propylene Glycol | 25 | Data not available | HPLC-UV |

| Polyethylene Glycol 400 | 25 | Data not available | HPLC-UV |

Stability Data

Stability studies are performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Table 3: Solid-State Stability of this compound This table outlines the results from accelerated stability testing on the solid API, as per ICH guidelines.

| Storage Condition | Time Point (Months) | Purity Assay (%) | Total Degradants (%) | Physical Appearance |

| 25°C / 60% RH | 3 | Data not available | Data not available | Data not available |

| 40°C / 75% RH | 3 | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | - | Data not available | Data not available | Data not available |

Table 4: Solution-State Stability of this compound This table is designed to show the stability of this compound in a buffered solution, which is relevant for liquid formulation development.

| pH of Solution | Temperature (°C) | Time Point (Hours) | % Remaining |

| 7.4 | 25 | 0 | 100 |

| 7.4 | 25 | 6 | Data not available |

| 7.4 | 25 | 24 | Data not available |

| 7.4 | 25 | 48 | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable physicochemical data.

Solubility Determination: Shake-Flask Method

The equilibrium solubility is determined using the shake-flask method, a gold-standard technique.[1][2][3] An excess amount of the compound is added to a known volume of the solvent. The resulting suspension is agitated in a temperature-controlled environment until equilibrium is reached (typically 24-72 hours).[1][2] After equilibration, the suspension is filtered to remove undissolved solids. The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Indicating Method & Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways of a molecule.[6] These studies are also critical for developing and validating a stability-indicating analytical method, which can separate the intact drug from its degradants.[6][7] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[7][8][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed without over-stressing the molecule.[9]

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

Hypothetical Computational Docking Studies of (R)-Neobenodine: A Technical Whitepaper

Disclaimer: As of October 2025, to the best of our knowledge, no specific computational docking studies for (R)-Neobenodine have been published in peer-reviewed literature. This document presents a hypothetical, yet plausible, technical guide outlining how such a study could be designed and executed based on established methodologies for G-protein coupled receptor (GPCR) ligand docking. The quantitative data herein is illustrative and not experimentally derived.

Executive Summary

Neobenodine, a first-generation antihistamine, acts as an antagonist or inverse agonist at the histamine H1 receptor (H1R), a class A GPCR. Like many chiral drugs, it is expected that the individual enantiomers of Neobenodine exhibit different pharmacological activities. This whitepaper outlines a hypothetical computational docking study of the (R)-enantiomer of Neobenodine with the human histamine H1 receptor. The objective is to elucidate the potential binding mode, identify key molecular interactions, and provide a structural basis for its antagonist activity. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and GPCR pharmacology.

Introduction to this compound and the Histamine H1 Receptor

The histamine H1 receptor is a key mediator of allergic responses, and its blockade is the primary mechanism of action for antihistamine drugs. First-generation antihistamines, such as Neobenodine, are known to cross the blood-brain barrier, which can lead to sedative side effects. Understanding the stereochemical influences on binding affinity and selectivity is crucial for the development of more effective and safer therapeutics. Computational docking studies provide a powerful, cost-effective method to investigate these structure-activity relationships at an atomic level before undertaking more resource-intensive experimental studies.[1]

This hypothetical study will focus on the interaction between this compound and the crystal structure of the human histamine H1 receptor (PDB ID: 3RZE).

Experimental and Computational Protocols

Receptor and Ligand Preparation

3.1.1 Histamine H1 Receptor Preparation

The crystal structure of the human histamine H1 receptor in complex with doxepin (PDB ID: 3RZE) would be obtained from the Protein Data Bank. The protein structure would be prepared using the Protein Preparation Wizard in a molecular modeling suite like Schrödinger or similar open-source tools like AutoDockTools. This process involves:

-

Removal of water molecules and non-essential ions.

-

Addition of hydrogen atoms.

-

Assignment of protonation states at a physiological pH of 7.4.

-

Optimization of hydrogen bond networks.

-

A brief, constrained energy minimization to relieve any steric clashes.

3.1.2 this compound Ligand Preparation

A 3D structure of this compound would be generated using a chemical structure editor. The ligand would then be prepared using a tool like LigPrep. This involves:

-

Generation of possible ionization states at physiological pH.

-

Generation of tautomers and stereoisomers (though in this case, the (R)-enantiomer is specified).

-

A conformational search and energy minimization.

Molecular Docking

3.2.1 Grid Generation

A receptor grid, defining the active site for docking, would be generated. The center of the grid would be defined by the co-crystallized ligand (doxepin) in the 3RZE structure to ensure the docking simulations are focused on the orthosteric binding pocket.

3.2.2 Docking Protocol

Molecular docking would be performed using a program such as Glide (Schrödinger) or AutoDock Vina. The docking protocol would involve:

-

Flexible ligand docking with a rigid receptor.

-

Standard precision (SP) or extra precision (XP) docking modes.

-

Generation of a set number of docking poses (e.g., 20) for each ligand.

-

Scoring of the poses based on the software's scoring function (e.g., GlideScore or Vina score).

Molecular Dynamics Simulation

To assess the stability of the docked pose and refine the protein-ligand interactions, a molecular dynamics (MD) simulation would be performed using a package like GROMACS or AMBER.

-

The top-scoring docked complex of this compound and the H1 receptor would be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model.

-

The system would be neutralized with counter-ions.

-

The system would undergo energy minimization.

-

A short (e.g., 100 ns) MD simulation would be run under NPT conditions (constant number of particles, pressure, and temperature).

-

The trajectory would be analyzed for root-mean-square deviation (RMSD) to assess stability and for detailed interaction analysis.

Data Presentation

Hypothetical Docking Scores and Interaction Energies

| Ligand | Docking Score (kcal/mol) | Glide Emodel (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |

| This compound | -9.8 | -65.4 | Asp107, Trp158, Phe432, Tyr431 | Ionic, Pi-Pi Stacking, Hydrophobic |

| Doxepin (control) | -11.2 | -78.9 | Asp107, Lys191, Trp428, Phe435 | Ionic, Pi-Pi Stacking, Cation-Pi, Hydrophobic |

Hypothetical Binding Affinity Data

| Compound | Predicted Ki (nM) | Predicted IC50 (nM) |

| This compound | 25.5 | 40.8 |

| (S)-Neobenodine | 150.2 | 240.3 |

| Doxepin | 1.8 | 2.9 |

Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: Hypothetical signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.

Computational Docking Workflow

References

Spectroscopic and Structural Elucidation of (R)-Neobenodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Neobenodine, systematically known as (R)-N,N-dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine, is a chiral amine belonging to the class of diarylmethoxy derivatives. As a derivative of diphenhydramine, it holds potential interest in pharmaceutical research and development due to its structural similarity to known antihistaminic and anticholinergic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Chemical Structure and Properties

This compound is the (R)-enantiomer of 4-methyldiphenhydramine. The introduction of a methyl group on one of the phenyl rings and the presence of a chiral center distinguish it from its parent compound, diphenhydramine.

Molecular Formula: C₁₈H₂₃NO Molecular Weight: 269.38 g/mol

Spectroscopic Data

A summary of the available spectroscopic data for 4-methyldiphenhydramine (racemic Neobenodine) is presented below. The data for the (R)-enantiomer is expected to be identical in terms of chemical shifts and fragmentation patterns in achiral environments.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

Table 1: Mass Spectrometry Data for 4-Methyldiphenhydramine

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 269 |

| Key Fragments | m/z 58, 73, 165, 182 |

The fragmentation pattern is consistent with the structure of 4-methyldiphenhydramine. The prominent peak at m/z 58 is characteristic of the [CH₂=N(CH₃)₂]⁺ fragment, resulting from alpha-cleavage, a common fragmentation pathway for N,N-dimethylamino compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of specific experimental data for this compound in the public domain, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds, including diphenhydramine.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 9H | Aromatic protons |

| ~5.30 | s | 1H | CH-O |

| ~3.60 | t | 2H | O-CH₂-N |

| ~2.70 | t | 2H | O-CH₂-N |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.25 | s | 6H | N(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~142 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~85 | CH-O |

| ~65 | O-CH₂-N |

| ~58 | O-CH₂-N |

| ~45 | N(CH₃)₂ |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3020 | m | Aromatic C-H stretch |

| ~2970-2850 | s | Aliphatic C-H stretch |

| ~1600, 1490 | m | Aromatic C=C stretch |

| ~1100 | s | C-O (ether) stretch |

| ~750-700 | s | Aromatic C-H bend (oop) |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following are generalized procedures applicable to the analysis of this compound.

Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).

-

Number of Scans: 16-64 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: A range that encompasses all carbon signals (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a pharmaceutical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols for this compound. While experimental data for the specific (R)-enantiomer is not widely available, the provided information for the racemic mixture, 4-methyldiphenhydramine, serves as a robust starting point for researchers. The detailed methodologies and the logical workflow presented herein are intended to support further investigation and characterization of this and other related pharmaceutical compounds. As with any analytical work, it is recommended that researchers validate these methods within their own laboratory settings to ensure accurate and reproducible results.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Enantiomeric Purity Determination of (R)-Neobenodine

Introduction

Neobenodine, a chiral compound, exists as two enantiomers, this compound and (S)-Neobenodine. As with many chiral drugs, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity of the desired (R)-enantiomer is a critical aspect of drug development and quality control. This technical guide provides a comprehensive overview of the methodologies for determining the enantiomeric purity of this compound, focusing on chromatographic and electrophoretic techniques. The guide is intended to assist researchers and analytical scientists in developing and validating robust analytical methods for this purpose.

The control of enantiomeric purity is a regulatory necessity for chiral pharmaceuticals.[1] Different enantiomers of a drug can have significantly different biological activities, with one enantiomer being therapeutic while the other may be inactive or even cause adverse effects.[1] High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for the separation of drug enantiomers.[1][2]

Analytical Approaches for Enantiomeric Purity Determination

Several analytical techniques can be employed for the determination of the enantiomeric purity of this compound. The most prominent and widely accepted methods include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the separation and quantification of (R)- and (S)-Neobenodine to determine the enantiomeric purity of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Columns (to be screened):

-

Polysaccharide-based CSPs are a good starting point as they have a broad range of applicability for chiral separations.[1][3] Examples include columns with coated or immobilized amylose or cellulose derivatives, such as:

-

Chiralpak® IA, IB, IC, ID, IE, IF

-

Chiralcel® OD, OJ, OZ

-

Mobile Phase Screening:

-

Normal-Phase Mode: Heptane/Isopropanol, Heptane/Ethanol with a basic additive like diethylamine (DEA) to improve peak shape for basic compounds.

-

Reversed-Phase Mode: Acetonitrile/Water, Methanol/Water with buffers such as ammonium bicarbonate or phosphate buffer.

-

Polar Organic Mode: Acetonitrile or Methanol with additives like formic acid or acetic acid.

Method Development Workflow:

Caption: Workflow for Chiral HPLC Method Development and Validation.

Data Presentation: Hypothetical HPLC Screening Results

| CSP Column | Mobile Phase | Retention Time this compound (min) | Retention Time (S)-Neobenodine (min) | Resolution (Rs) |

| Chiralpak IA | Heptane/IPA (90/10) + 0.1% DEA | 8.2 | 9.5 | 1.8 |

| Chiralcel OD-H | Heptane/EtOH (80/20) + 0.1% DEA | 10.1 | 10.1 | 0 |

| Chiralpak IB | ACN/Water (50/50) + 10mM NH4HCO3 | 6.5 | 7.1 | 1.2 |

This table presents hypothetical data for illustrative purposes.

2. Chiral Capillary Electrophoresis (CE)

Chiral CE is another powerful technique for enantiomeric separations, offering high efficiency and low sample consumption. Nonaqueous capillary electrophoresis (NACE) has been shown to be effective for the separation of chiral anticholinergic drugs.[4] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Experimental Protocol: Chiral CE Method Development

Objective: To develop a chiral CE method for the enantiomeric purity determination of this compound.

Instrumentation:

-

Capillary electrophoresis system with a PDA or UV detector.

-

Fused-silica capillary.

Chiral Selectors (to be screened):

-

Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors in CE.[4][5] Examples include:

-

Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin (HDMS-β-CD)

-

Sulfated β-cyclodextrin

-

Carboxymethyl-β-cyclodextrin

-

Background Electrolyte (BGE) Screening:

-

A nonaqueous BGE, such as a solution of phosphoric acid and sodium hydroxide in methanol, can be effective for anticholinergic drugs.[4]

-

Aqueous buffers with varying pH values can also be screened.

Method Development Workflow:

Caption: Workflow for Chiral CE Method Development and Validation.

Data Presentation: Hypothetical CE Screening Results

| Chiral Selector | BGE | Migration Time this compound (min) | Migration Time (S)-Neobenodine (min) | Resolution (Rs) |

| 10 mM HDMS-β-CD | 20 mM Phosphoric acid, 10 mM NaOH in Methanol | 12.5 | 13.1 | 2.1 |

| 15 mM Sulfated-β-CD | 50 mM Phosphate buffer pH 3.0 | 9.8 | 10.0 | 1.1 |

| 10 mM Carboxymethyl-β-CD | 50 mM Acetate buffer pH 4.5 | 15.2 | 15.2 | 0 |

This table presents hypothetical data for illustrative purposes.

Method Validation

Once an optimal separation method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the enantiomeric impurity that can be reliably detected and quantified.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The determination of the enantiomeric purity of this compound is a critical step in its development and commercialization as a pharmaceutical agent. While a specific, published method for this compound may not be readily available, established principles of chiral separations provide a clear path for method development and validation. Both chiral HPLC and chiral CE are powerful techniques capable of achieving the necessary separation. By systematically screening chiral selectors, mobile phases/background electrolytes, and other method parameters, a robust and reliable analytical method can be established to ensure the quality and safety of this compound.

References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral separation of anticholinergic drug enantiomers in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Synthesis of (R)-Neobenodine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on the chiral synthesis of (R)-Neobenodine, a potent and selective antihistamine. This compound, also known as (R)-4-methyldiphenhydramine, is the (R)-enantiomer of the chiral derivative of diphenhydramine. Due to the stereospecific nature of its biological activity, the enantioselective synthesis of the (R)-isomer is of significant interest in the pharmaceutical industry. This document summarizes key synthetic strategies, provides detailed experimental protocols for pivotal reactions, and presents quantitative data in a comparative format.

Introduction

Neobenodine is a first-generation antihistamine and a structural analog of diphenhydramine, bearing a methyl group on one of the phenyl rings. The therapeutic activity of many chiral drugs is often confined to a single enantiomer, with the other being inactive or even contributing to undesirable side effects. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. This review focuses on the methodologies applicable to the synthesis of the eutomer, this compound.

While a direct, dedicated synthesis of this compound is not extensively documented in publicly available literature, a highly efficient and practical asymmetric synthesis of a key chiral intermediate has been reported by Nobel laureate Ryoji Noyori and his coworkers. This pivotal step, an asymmetric hydrogenation of a prochiral ketone, provides the foundation for a viable synthetic pathway.

Proposed Synthetic Pathway

The most logical and well-supported synthetic route to this compound involves a two-step sequence starting from a substituted benzophenone. This pathway is outlined below.

Figure 1. Proposed synthetic pathway for this compound.

Core Synthetic Steps

Asymmetric Hydrogenation of 2-bromo-4'-methylbenzophenone

The key to establishing the stereochemistry of this compound lies in the asymmetric reduction of a prochiral benzophenone derivative. The work of Noyori et al. provides a highly effective method for this transformation using a ruthenium-based chiral catalyst.[1] The ortho-bromo substituent plays a crucial role in directing the enantioselectivity of the hydrogenation.

Experimental Protocol:

A solution of 2-bromo-4'-methylbenzophenone in 2-propanol is subjected to hydrogenation in the presence of a catalytic amount of trans-RuCl₂[(S)-xylbinap][(S)-daipen] and potassium tert-butoxide (t-C₄H₉OK).[1] The reaction is typically carried out under a hydrogen atmosphere at a specified pressure and temperature.

Quantitative Data:

| Substrate | Catalyst | Ketone:Ru:Base Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| 2-bromo-4'-methylbenzophenone | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000:1:8 | 8 | 28 | 16 | 99 | 98 |

| Table 1: Asymmetric Hydrogenation of 2-bromo-4'-methylbenzophenone.[1] |

The resulting (S)-1-(2-bromophenyl)-1-(4-methylphenyl)methanol is obtained in excellent yield and high enantiomeric excess.[1]

Debromination and Williamson Ether Synthesis

Following the asymmetric hydrogenation, the bromine atom, which served as an enantiodirecting group, can be removed. Subsequently, the chiral alcohol undergoes an etherification reaction to introduce the 2-(dimethylamino)ethoxy side chain.

Experimental Protocol:

-

Debromination: The bromo group on the chiral alcohol can be removed using standard catalytic hydrogenation conditions, for example, with palladium on carbon (Pd/C) and hydrogen gas. This step is expected to proceed without affecting the stereocenter.

-

Williamson Ether Synthesis: The resulting (R)-1-(4-methylphenyl)-1-phenylmethanol is then subjected to a Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with a suitable electrophile, such as 2-(dimethylamino)ethyl chloride, to form the final product, this compound.

While a specific protocol for the etherification of this exact chiral alcohol is not detailed in the reviewed literature, the general procedure for the synthesis of diphenhydramine and its analogs is well-established.

General Williamson Ether Synthesis Protocol (Adapted):

To a solution of the chiral alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), a molar equivalent of a strong base (e.g., NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of 2-(dimethylamino)ethyl chloride in the same solvent is then added, and the reaction mixture is heated to allow for the nucleophilic substitution to occur. After completion, the reaction is quenched, and the product is extracted and purified.

Logical Workflow for the Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound based on the available literature.

Figure 2. Logical workflow for this compound synthesis.

Conclusion

The chiral synthesis of this compound can be effectively achieved through a strategy centered on the highly enantioselective asymmetric hydrogenation of a prochiral benzophenone precursor, as demonstrated by Noyori and coworkers. This key step establishes the required stereocenter with excellent control. Subsequent standard transformations, including debromination and Williamson ether synthesis, can then be employed to complete the synthesis. This review provides a solid foundation for researchers and drug development professionals to design and execute a practical and efficient synthesis of this important chiral antihistamine. Further optimization of the etherification step for the specific chiral alcohol intermediate would be a valuable area for future investigation.

References

(R)-Neobenodine: An In-Depth Technical Guide to Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Neobenodine, the R-enantiomer of 4-methyldiphenhydramine, is a chiral antihistamine structurally related to diphenhydramine. While its primary pharmacological activity is antagonism of the histamine H1 receptor, the potential for off-target interactions is a critical consideration in its development and safety assessment. This technical guide provides a comprehensive prediction of the potential off-target effects of this compound, drawing upon available data for the racemic compound and its parent molecule, diphenhydramine, as well as in silico predictions. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and development.

Introduction

Neobenodine, or 4-methyldiphenhydramine, is a first-generation antihistamine and anticholinergic agent.[1] As a derivative of diphenhydramine, it is known to possess sedative properties and is used for its anti-allergic effects.[2] The presence of a chiral center necessitates the evaluation of each enantiomer's distinct pharmacological profile. The (R)-enantiomer, this compound, is the focus of this guide. Understanding its potential off-target interactions is paramount for predicting its safety profile and therapeutic window. This guide aims to provide a detailed overview of these potential off-target effects based on existing literature and predictive modeling.

Predicted Pharmacological Profile of this compound

The primary target of this compound is the histamine H1 receptor, where it acts as an antagonist.[2] However, due to its structural similarity to diphenhydramine, a compound known for its promiscuous binding to various receptors, this compound is predicted to interact with several other G-protein coupled receptors (GPCRs) and ion channels.

Primary Target: Histamine H1 Receptor

This compound is expected to be a potent antagonist of the histamine H1 receptor. First-generation antihistamines like diphenhydramine and its derivatives act as inverse agonists at the H1 receptor, stabilizing its inactive conformation.[3] This action alleviates allergic symptoms mediated by histamine release.[4]

Predicted Off-Target Interactions

Based on the known pharmacology of diphenhydramine and related compounds, this compound is predicted to have significant affinity for muscarinic acetylcholine receptors, adrenergic receptors, and potentially serotonin and dopamine receptors. These interactions are the likely source of its sedative and anticholinergic side effects.

One study on the racemic mixture of 4-methyldiphenhydramine, also known as Toladryl, suggests it also blocks alpha-1 adrenergic receptors, which can contribute to its effects on blood pressure.[2]

Quantitative Data Summary

| Target Family | Target | Predicted/Known Interaction | Compound | Affinity Data (Ki, IC50, pA2) | Reference |

| Histamine | H1 Receptor | Antagonist | 4-Methyldiphenhydramine | Not specified | [2] |

| Cholinergic | Muscarinic M1-M5 | Antagonist | Diphenhydramine | Ki = 23-130 nM | ChEMBL |

| Adrenergic | Alpha-1A | Antagonist | 4-Methyldiphenhydramine | Not specified | [2] |

| Adrenergic | Alpha-2A | Antagonist (Predicted) | This compound | - | SwissTargetPrediction |

| Dopaminergic | D2 Receptor | Antagonist (Predicted) | This compound | - | SwissTargetPrediction |

| Serotonergic | 5-HT2A Receptor | Antagonist (Predicted) | This compound | - | SwissTargetPrediction |

Disclaimer: The predicted interactions are based on computational models and require experimental validation. The affinity data for diphenhydramine is provided as a surrogate for Neobenodine due to structural similarity and lack of specific data.

Signaling Pathways

Primary Signaling Pathway: Histamine H1 Receptor

Histamine H1 receptors are Gq/11-coupled GPCRs. Upon activation by histamine, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various cellular responses associated with allergic reactions. This compound, as an antagonist, blocks this cascade.

Caption: Histamine H1 Receptor Signaling Pathway.

Predicted Off-Target Signaling Pathway: Muscarinic M1 Receptor

Muscarinic M1 receptors, like H1 receptors, are coupled to the Gq/11 signaling pathway. Antagonism of these receptors by this compound would lead to the inhibition of acetylcholine-mediated signaling, which is responsible for the classic anticholinergic side effects such as dry mouth and blurred vision.

Caption: Muscarinic M1 Receptor Signaling Pathway.

Experimental Protocols

General Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of this compound to a target receptor (e.g., histamine H1, muscarinic M1).

Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]-pyrilamine for H1 receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target receptor).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).

-

Radioligand.

-

Cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Off-Target Profiling

A systematic approach is crucial for identifying potential off-target liabilities. The following workflow outlines a typical screening cascade.

Caption: Experimental Workflow for Off-Target Profiling.

Conclusion

This technical guide provides a predictive overview of the potential off-target effects of this compound. The primary on-target activity is antagonism of the histamine H1 receptor. Significant off-target interactions are predicted at muscarinic and adrenergic receptors, which are likely to contribute to its side-effect profile. The provided data, signaling pathways, and experimental protocols serve as a valuable resource for researchers and drug development professionals to guide further non-clinical safety and pharmacology studies. Comprehensive in vitro screening followed by functional assays is essential to definitively characterize the off-target profile of this compound and ensure its safe therapeutic application.

References

Methodological & Application

Application Note: A Proposed Protocol for the Enantioselective Synthesis of (R)-Neobenodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Neobenodine, chemically known as N,N-dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine, is a first-generation antihistamine of the ethanolamine class. Its structure is closely related to diphenhydramine and possesses a stereocenter at the diarylmethyl carbon. The pharmacological activity of chiral drugs often resides in one enantiomer, while the other may be less active or contribute to undesirable side effects. Therefore, the development of an efficient enantioselective synthesis for a single enantiomer, such as (R)-Neobenodine, is of significant interest in medicinal chemistry and drug development.

This protocol details a proposed synthetic pathway to obtain this compound with high enantiomeric purity. The key strategic steps are:

-

Asymmetric Reduction: The enantioselective reduction of the prochiral 4-methylbenzophenone to the corresponding (R)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction is selected for this step due to its high reliability, predictability, and excellent enantioselectivity for the reduction of aryl ketones.[1][2][3]

-

Etherification: A subsequent Williamson ether synthesis to couple the chiral alcohol with the aminoalkyl side chain. This is a classic and efficient method for the formation of ethers.[4][5]

Proposed Synthetic Pathway

The overall proposed synthetic scheme is presented below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Enantioselective Synthesis of (R)-(4-methylphenyl)(phenyl)methanol

This procedure is adapted from the well-established Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2][3]

Materials:

-

4-Methylbenzophenone

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH3•THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

To a dry, nitrogen-purged 250 mL round-bottom flask, add 4-methylbenzophenone (1.96 g, 10 mmol).

-

Dissolve the ketone in 50 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL, 1 mmol, 0.1 eq) dropwise.

-

After stirring for 15 minutes at 0 °C, add borane-tetrahydrofuran complex (1 M in THF, 12 mL, 12 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl (20 mL) and stir for another 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (50 mL) and saturated aqueous NaCl (50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford (R)-(4-methylphenyl)(phenyl)methanol as a white solid.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Step 2: Synthesis of (R)-N,N-dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine (this compound)

This procedure utilizes the Williamson ether synthesis for the coupling of the chiral alcohol with the aminoalkyl side chain.[4][5]

Materials:

-

(R)-(4-methylphenyl)(phenyl)methanol (from Step 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

-

Diethyl ether

-

Deionized water

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a dry, nitrogen-purged 100 mL round-bottom flask, add sodium hydride (0.48 g, 12 mmol, 1.5 eq of 60% dispersion).

-

Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.

-

Add 30 mL of anhydrous THF to the flask and cool to 0 °C.

-

Dissolve (R)-(4-methylphenyl)(phenyl)methanol (1.58 g, 8 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.27 g, 8.8 mmol, 1.1 eq) with a suitable base (e.g., by partitioning between aqueous NaOH and an organic solvent, followed by drying and concentrating the organic layer to obtain the free amine). Alternatively, the free base can be generated in situ.

-

Add the free 2-(dimethylamino)ethyl chloride to the alkoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 66 °C) and stir overnight.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow, dropwise addition of water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with saturated aqueous NaCl (2 x 30 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

-

The free base can be purified by column chromatography or converted directly to the hydrochloride salt by dissolving in a suitable solvent (e.g., diethyl ether) and bubbling with dry HCl gas or adding a solution of HCl in ether.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. The values are based on typical yields and enantioselectivities reported for similar reactions in the literature.[1][2][3][6]

| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected e.e. (%) |

| 1 | CBS Asymmetric Reduction | 4-Methylbenzophenone | (R)-(4-methylphenyl)(phenyl)methanol | 90-98 | >95 |

| 2 | Williamson Ether Synthesis | (R)-(4-methylphenyl)(phenyl)methanol | This compound | 75-85 | >95 (retention of configuration) |

Workflow Diagram

The following diagram illustrates the logical workflow of the enantioselective synthesis of this compound.

Figure 2: Workflow for the enantioselective synthesis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (R)-Neobenodine Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to characterize the activity of (R)-Neobenodine, a compound targeting the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic reactions and other physiological processes. Understanding the interaction of this compound with this receptor is vital for its development as a potential therapeutic agent.

Introduction

This compound is a chiral compound expected to exhibit activity at the histamine H1 receptor. As an antihistamine, its primary mechanism of action is anticipated to be the blockade of histamine-induced signaling. The histamine H1 receptor is a well-characterized GPCR that couples to the Gq alpha subunit.[1] Activation of the H1 receptor by its endogenous ligand, histamine, initiates a signaling cascade through phospholipase C, leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[1]

Cell-based assays are indispensable tools for characterizing the pharmacological profile of compounds like this compound.[2] They allow for the determination of key parameters such as potency (EC50 or IC50) and efficacy in a physiologically relevant environment. This document outlines a calcium mobilization assay, a common and robust method for studying Gq-coupled GPCRs like the histamine H1 receptor.[3]

Data Presentation

The following table summarizes the expected quantitative data from a cell-based calcium mobilization assay for this compound, assuming it acts as an antagonist of the histamine H1 receptor.

| Parameter | Description | Expected Value for this compound |

| Histamine EC50 | The concentration of histamine that elicits 50% of its maximal response. | To be determined in the absence of this compound. |

| This compound IC50 | The concentration of this compound that inhibits 50% of the histamine-induced response. | To be determined. A lower value indicates higher potency. |

| Maximal Inhibition | The maximum percentage of inhibition of the histamine response achievable by this compound. | Expected to be close to 100% for a full antagonist. |

| Z'-factor | A statistical measure of the quality of the assay. | A value > 0.5 indicates a robust assay. |

Experimental Protocols